7-Methylquinolin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
7-methylquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,11H2,1H3 |
InChI Key |
KVQRYABFFFQRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Methylquinolin 6 Amine and Its Derivatives
Classical Quinoline (B57606) Synthesis Approaches Applicable to 7-Methylquinolin-6-amine Precursors
A variety of named reactions have become the bedrock of quinoline synthesis, each offering a distinct pathway to this bicyclic heterocycle. wikipedia.org Their application to the synthesis of this compound precursors often requires careful selection of starting materials and reaction conditions to achieve the desired regioselectivity.
Skraup Synthesis and its Modified Protocols
The Skraup synthesis is a venerable and widely used method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline. iipseries.org
A significant challenge in the Skraup synthesis of 7-methylquinoline (B44030) derivatives from m-toluidine (B57737) is the potential for the formation of two isomeric products: 7-methylquinoline and 5-methylquinoline (B1294701). However, studies have shown that the reaction can be directed to favor the 7-methyl isomer. A two-step synthesis has been reported for the selective preparation of 7-methyl-8-nitroquinoline (B1293703), a direct precursor to this compound. brieflands.com
In the first step, a mixture of 7-methylquinoline and 5-methylquinoline is synthesized via the Skraup reaction of m-toluidine and glycerol. This reaction has been shown to produce a mixture with a ratio of approximately 2:1 to 70:30 in favor of the 7-methyl isomer. brieflands.com The subsequent nitration of this isomeric mixture with a solution of fuming nitric acid and sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline. brieflands.com The 5-methyl isomer does not readily undergo nitration under these conditions, allowing for the isolation of the pure 7-methyl-8-nitro derivative. brieflands.com The final step to obtain this compound would involve the reduction of the nitro group.
Table 1: Reaction Parameters for the Two-Step Synthesis of 7-Methyl-8-nitroquinoline via Skraup Synthesis brieflands.com
| Step | Reactants | Reagents | Conditions | Product(s) | Yield |
| 1. Skraup Reaction | m-toluidine, glycerol | m-nitrobenzene-sulfonate, 98% H₂SO₄, H₂O | Reflux (ca. 150°C) for 1 hour | 7-methylquinoline and 5-methylquinoline mixture (approx. 2:1 ratio) | Not specified for the mixture |
| 2. Nitration | Mixture of 7- and 5-methylquinoline | Fuming HNO₃, 98% H₂SO₄ | -5°C, then stir for 40 min | 7-Methyl-8-nitroquinoline | 69% (based on the mixture) |
Friedländer Synthesis and Adaptations
The Friedländer synthesis provides a versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of an acid or base catalyst. wikipedia.org This method is advantageous for its regioselectivity, as the substitution pattern of the quinoline product is directly determined by the starting materials. wikipedia.org
For the synthesis of a precursor to this compound, a potential starting material would be 2-amino-4-methyl-5-nitrobenzaldehyde. The condensation of this aldehyde with a simple ketone like acetone (B3395972), in the presence of a suitable catalyst, would be expected to yield 2,7-dimethyl-6-nitroquinoline. Subsequent removal of the 2-methyl group, if necessary, and reduction of the nitro group would lead to the target compound.
A significant challenge with the traditional Friedländer synthesis is the limited availability of the required 2-aminoaryl aldehydes and ketones. nih.gov To address this, a modified protocol involving the in situ reduction of the more readily available 2-nitrobenzaldehydes has been developed. nih.gov This domino nitro reduction-Friedländer heterocyclization utilizes iron powder in acetic acid to reduce the nitro group to an amine, which then undergoes the classical Friedländer condensation with an active methylene compound present in the same pot. nih.gov This approach could be adapted for the synthesis of 7-methyl-6-nitroquinoline (B3250074) precursors.
Table 2: Hypothetical Friedländer Synthesis of a 7-Methyl-6-nitroquinoline Precursor
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product |
| 2-Amino-4-methyl-5-nitrobenzaldehyde | Acetone | Acid or Base | 2,7-Dimethyl-6-nitroquinoline |
| 2-Nitro-4-methyl-5-formylbenzoic acid | Acetone | Fe/AcOH | 2,7-Dimethyl-6-nitroquinoline-8-carboxylic acid |
Pfitzinger-Borsche Reaction Pathways
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction involves the base-catalyzed ring-opening of isatin to form an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the quinoline derivative. wikipedia.org
To apply this reaction to the synthesis of a 7-methylquinoline precursor, one would start with a 5-methylisatin (B515603). The reaction of 5-methylisatin with a simple carbonyl compound like acetone in a basic medium (e.g., potassium hydroxide) would be expected to produce 2,7-dimethylquinoline-4-carboxylic acid. ijsr.net Subsequent decarboxylation of this product would yield 2,7-dimethylquinoline (B1584490). Nitration and reduction would then be required to introduce the 6-amino group. The carboxylic acid group at the 4-position offers a handle for further functionalization if desired.
Table 3: Pfitzinger Reaction for a 7-Methylquinoline Precursor
| Isatin Derivative | Carbonyl Compound | Base | Product |
| 5-Methylisatin | Acetone | KOH | 2,7-Dimethylquinoline-4-carboxylic acid |
| 5-Methylisatin | Pyruvic acid | KOH | 2,7-Dimethylquinoline-4,x-dicarboxylic acid |
Knorr Quinoline Synthesis and Derivatives
The Knorr quinoline synthesis is a method for producing 2-hydroxyquinolines (quinolones) from the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid. iipseries.org The reaction proceeds via an intramolecular cyclization of the β-ketoanilide onto the aromatic ring, followed by dehydration. sciencemadness.org
To synthesize a precursor for this compound using this method, a potential starting material would be N-(4-methyl-3-nitrophenyl)acetoacetamide. This compound can be prepared by the acylation of 4-methyl-3-nitroaniline (B15663) with diketene (B1670635) or ethyl acetoacetate. The acid-catalyzed cyclization of this β-ketoanilide would be expected to yield 2-hydroxy-7-methyl-6-nitroquinoline. The hydroxyl group could then be removed, and the nitro group reduced to afford the target amine.
The regioselectivity of the cyclization is a key consideration. In the case of N-(4-methyl-3-nitrophenyl)acetoacetamide, the cyclization is expected to occur at the position ortho to the amino group and para to the methyl group, leading to the desired 7-methylquinoline derivative.
Table 4: Knorr Synthesis Pathway to a 7-Methyl-6-nitroquinolone Precursor
| Starting Aniline | Acylating Agent | Intermediate | Cyclization Reagent | Product |
| 4-Methyl-3-nitroaniline | Ethyl acetoacetate | N-(4-methyl-3-nitrophenyl)acetoacetamide | Concentrated H₂SO₄ | 2-Hydroxy-7-methyl-6-nitroquinoline |
Doebner-von Miller Reaction and Process Intensification
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is often considered a modification of the Skraup synthesis and can be catalyzed by Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org
For the synthesis of a 7-methylquinoline precursor, p-toluidine (B81030) (4-methylaniline) can be reacted with an α,β-unsaturated aldehyde such as crotonaldehyde. This reaction, under acidic conditions, would be expected to yield 2,7-dimethylquinoline. researchgate.net The reaction mechanism is complex and is thought to involve a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org Once 2,7-dimethylquinoline is obtained, a subsequent nitration step would be required to introduce a nitro group, likely at the 6- or 8-position, followed by reduction to the amine. The regioselectivity of the nitration would be a critical factor in obtaining the desired 6-amino isomer.
Recent advancements in process intensification, such as the use of microwave irradiation or novel catalytic systems, have been applied to the Doebner-von Miller reaction to improve yields and reduce reaction times. nih.gov
Table 5: Doebner-von Miller Reaction for a 7-Methylquinoline Precursor
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Product |
| p-Toluidine | Crotonaldehyde | HCl/ZnCl₂ | 2,7-Dimethylquinoline |
| p-Toluidine | Acetaldehyde (in situ aldol) | Acid | 2,7-Dimethylquinoline |
Combes Synthesis
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. cambridge.org The reaction initially forms an enamine intermediate, which then undergoes cyclization and dehydration to afford a 2,4-disubstituted quinoline. cambridge.org
To apply this method to the synthesis of a 7-methyl-6-nitroquinoline precursor, 4-methyl-3-nitroaniline would be a suitable starting material. Reaction of this aniline with acetylacetone (B45752) (a β-diketone) in the presence of a strong acid, such as sulfuric acid, would be expected to yield 2,4,7-trimethyl-6-nitroquinoline. A key consideration in the Combes synthesis is that strongly electron-withdrawing groups on the aniline ring, such as a nitro group, can hinder or prevent the cyclization step. cambridge.org Therefore, careful optimization of the reaction conditions would be necessary to achieve a reasonable yield. Subsequent reduction of the nitro group would provide the corresponding 6-amino derivative.
Table 6: Combes Synthesis for a 7-Methyl-6-nitroquinoline Derivative
| Aniline Derivative | β-Diketone | Acid Catalyst | Product |
| 4-Methyl-3-nitroaniline | Acetylacetone | H₂SO₄ | 2,4,7-Trimethyl-6-nitroquinoline |
Povarov Reaction and Multicomponent Strategies
The Povarov reaction, a powerful tool in heterocyclic synthesis, stands out as a prominent multicomponent strategy for constructing the quinoline and tetrahydroquinoline framework. researchgate.netresearchgate.net This reaction is fundamentally an acid-catalyzed aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline, which can subsequently be oxidized to the corresponding quinoline. researchgate.net The versatility of this one-pot process allows for the creation of three new bonds and up to four new stereocenters, making it highly atom-economical and efficient for generating molecular diversity. researchgate.netnih.gov
In the context of synthesizing a this compound scaffold, a hypothetical Povarov approach would involve the careful selection of three components:
An appropriately substituted aniline, such as 3,4-diaminotoluene, where one amino group is pre-functionalized or protected.
An aldehyde.
An activated alkene.
The reaction proceeds through the in-situ formation of an N-arylimine from the aniline and aldehyde, which then acts as the azadiene in a [4+2] cycloaddition with the alkene. Subsequent aromatization, either spontaneously or through the addition of an oxidant, would yield the quinoline core.
A notable variation is the iodine-mediated formal [3+2+1] cycloaddition, which expands the scope of the Povarov-type reaction. organic-chemistry.org This method allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org The reaction cascade involves iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization, with iodine serving as both a Lewis acid and an oxidant. organic-chemistry.org This metal-free approach demonstrates broad substrate compatibility, tolerating a range of functional groups on all three components. organic-chemistry.org
| Reaction Type | Components | Key Features | Catalyst/Mediator |
| Classic Povarov | Aniline, Aldehyde, Alkene | Forms tetrahydroquinolines; can be oxidized to quinolines. | Lewis or Brønsted Acid |
| Iodine-Mediated Formal [3+2+1] Cycloaddition | Methyl Ketone, Arylamine, Styrene | Direct synthesis of quinolines; metal-free. | Molecular Iodine (I₂) |
| Intramolecular Povarov | Substrates with tethered amine, carbonyl, and alkene/alkyne moieties. | Construction of fused polyheterocyclic systems. nih.gov | Various (e.g., FeCl₃, BF₃·OEt₂) nih.gov |
Modern Catalytic Approaches for Carbon-Nitrogen and Carbon-Carbon Bond Formation
Modern synthetic chemistry heavily relies on transition-metal catalysis to forge challenging chemical bonds with high precision and efficiency. For the synthesis and functionalization of this compound, palladium- and copper-catalyzed reactions are particularly indispensable for creating the key C-N and C-C bonds that define the molecule and its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering a suite of powerful tools for constructing complex molecular architectures.
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or triflates. ias.ac.inacsgcipr.org This reaction is exceptionally well-suited for the synthesis of this compound from a precursor such as 6-bromo-7-methylquinoline. The process involves the palladium-catalyzed reaction between the aryl halide and an amine source in the presence of a strong base. scienceopen.com The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle. ias.ac.inresearchgate.net
The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. youtube.com The resulting Pd(II) complex then coordinates with the amine, and after deprotonation by the base, undergoes reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. youtube.com Researchers have successfully demonstrated the selective amination of dihaloquinolines, showcasing the ability to control which halogen is substituted by carefully tuning reaction conditions and the catalyst system. nih.gov For instance, the selective amination of an aryl bromide in the presence of a heteroaryl chloride has been achieved, which is a relevant consideration for complex quinoline scaffolds. nih.gov
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, BrettPhos, Johnphos | NaOt-Bu, K₂CO₃, LiHMDS | Toluene, Dioxane, THF | 80-150 °C |
| XPhos Pd G3 | (Integrated in precatalyst) | NaOt-Bu, K₃PO₄ | Toluene, THF | Room Temp to 110 °C |
The Negishi cross-coupling reaction provides a reliable method for the formation of carbon-carbon bonds by coupling an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is valuable for introducing a wide array of carbon-based substituents onto the quinoline nucleus, thereby enabling the synthesis of diverse derivatives of this compound.
For example, a 6-halo-7-methylquinoline scaffold could be functionalized by coupling it with various alkyl-, alkenyl-, or aryl-zinc reagents. Conversely, a 7-methyl-6-(organozinc)quinoline intermediate could be reacted with different organic halides. The reaction is known for its high functional group tolerance and generally mild reaction conditions. Recent studies have demonstrated the utility of Negishi coupling for the late-stage functionalization of complex heterocyclic molecules. chemrxiv.org
Direct C-H activation has emerged as a transformative strategy, allowing for the functionalization of C-H bonds without the need for pre-installed functional groups like halides. rsc.org This approach increases atom economy and shortens synthetic routes. In the context of quinolines, palladium-catalyzed C-H functionalization can be directed to specific positions on the ring. nih.gov
The use of a directing group, such as the 8-aminoquinoline (B160924) (AQ) moiety, has proven highly effective for guiding palladium catalysts to functionalize specific C-H bonds. nih.gov While this is often used to functionalize a separate molecule attached to the AQ directing group, the principles also apply to the functionalization of the quinoline ring itself. Research has shown that C-H arylation of quinoline N-oxides can proceed with high selectivity for the C8 position under specific ligand-free palladium catalysis. acs.org Furthermore, palladium-catalyzed activation of the sp³ C-H bonds of methyl groups on the quinoline ring has been demonstrated, for instance, in the nitration of 8-methylquinolines to yield 8-(nitromethyl)quinolines. acs.org This precedent suggests that direct functionalization of the methyl group in this compound is a feasible strategy for creating derivatives.
| C-H Activation Strategy | Target Bond | Catalyst System | Key Feature |
| Directed C-H Arylation | C8-H of Quinoline N-Oxide | Pd(OAc)₂ | High regioselectivity for the C8 position. acs.org |
| Directed C(sp³)-H Nitration | Methyl C-H of 8-Methylquinoline (B175542) | Pd(OAc)₂ / t-BuONO | Functionalization of the alkyl side chain. acs.org |
| One-Pot Cross-Coupling/C-H Functionalization | Various | Ligand-free Pd precatalyst | Combines distinct reaction types using quinoline as both substrate and ligand. nih.gov |
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions and the synthesis of heterocyclic systems. rsc.org Various copper-catalyzed methods have been developed for the synthesis of the quinoline core.
One such approach involves a domino reaction of enaminones with 2-halobenzaldehydes, which proceeds via an aldol reaction followed by C(aryl)–N bond formation and elimination to construct the quinoline ring. rsc.org Another novel method describes a three-component cascade cyclization to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles, where the copper catalyst is key to the cyclization process. acs.org
Furthermore, copper-catalyzed tandem reactions involving Knoevenagel condensation, amination, and cyclization have been developed for the regioselective synthesis of aminoquinolines. rsc.org This strategy could potentially be adapted to produce the this compound structure by starting with appropriately substituted ortho-bromobenzaldehydes and active methylene nitriles. Mechanistic studies suggest that many of these transformations proceed through steps like Lewis acid activation, C-N coupling, or selective reduction, showcasing the diverse roles copper catalysts can play in quinoline synthesis. nih.govacs.org
Rhodium-Catalyzed Functionalization
Rhodium-based catalysts have become essential tools for the functionalization of quinoline scaffolds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through C-H bond activation. researchgate.net These methods are valued for their ability to offer alternative and environmentally sustainable routes compared to classical functionalization procedures. nih.gov
A systematic study on the C-H bond activation of quinoline and its monomethyl-substituted derivatives was conducted using the square-planar monohydride complex RhH{κ³-P,O,P-[xant(PiPr₂)₂]}. researchgate.netnih.gov This research revealed that the activation of the heteroaromatic ring is generally preferred over the carbocyclic (benzene) ring. The specific position of activation is heavily influenced by the location of substituents on the quinoline core. nih.gov For instance, the presence of a methyl group at the 7-position directs the C-H bond activation to the C4 position, leading to the formation of rhodium(I)-(4-quinolinyl) derivatives. nih.gov
Rhodium(III) catalysts, often bearing a Cp* (pentamethylcyclopentadienyl) ligand, are particularly effective for C-H activation. They have been successfully employed in the C-8 selective alkylation and alkynylation of quinoline N-oxides under mild conditions, demonstrating excellent regioselectivity and tolerance for a wide range of functional groups. acs.org This highlights the utility of the N-oxide as a directing group to achieve functionalization at a remote position. Furthermore, Rh(III) catalysts have been used for the C(sp³)–H alkylation of 8-methylquinolines with substrates like allyl alcohols and strained olefins, showcasing the versatility of rhodium in activating different types of C-H bonds. researchgate.netresearchgate.net More complex transformations, such as the cascade C-H activation and cyclization to form 8-(indol-3-yl)methyl-quinolines, have also been achieved using Cp*Rh(III) catalysis. rsc.org
The following table summarizes representative examples of rhodium-catalyzed functionalization of quinoline derivatives.
| Catalyst System | Substrate | Reagent | Product Type | Position Functionalized | Ref |
| RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | 7-Methylquinoline | - | Rhodium(I)-quinolinyl complex | C4 | nih.gov |
| [CpRhCl₂]₂ | Quinoline N-oxide | Alkenes/Alkynes | C-Alkylated/Alkynylated quinoline | C8 | acs.org |
| Rh(III) catalyst | 8-Methylquinoline | Allyl alcohols | C-Alkylated quinoline | C(sp³)-H of methyl group | researchgate.net |
| CpRh(III) catalyst | 8-Methylquinoline | N-aryl-2-aminopyridines | 8-(indol-3-yl)methyl-quinoline | C(sp³)-H of methyl group | rsc.org |
Non-Metal Catalysis in Quinoline Synthesis
In recent years, non-metal catalysis has emerged as a powerful and sustainable alternative for the synthesis of the quinoline core, avoiding the cost and toxicity associated with transition metals. nih.govnih.gov These methods often rely on the use of Brønsted acids, Lewis bases, or other small organic molecules to catalyze the necessary bond-forming reactions.
The Friedländer annulation, a classic method involving the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group, is frequently achieved using non-metal catalysts. nih.gov Homogeneous Brønsted acids like sulfuric acid and p-toluenesulfonic acid have been traditionally used. nih.gov However, to overcome issues related to waste and catalyst separation, heterogeneous solid acid catalysts have been developed. Chitosan-SO₃H and Nafion NR50 are examples of efficient, reusable solid acid catalysts that promote the Friedländer reaction under mild or microwave-assisted conditions. mdpi.commdpi.com A novel metal-free heterogeneous catalyst, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), has also been shown to be highly effective for Friedländer synthesis under solvent-free conditions. nih.gov
Other non-metal catalyzed approaches include:
Iodine Catalysis : Molecular iodine can act as a Lewis acid to catalyze Povarov-type reactions, where anilines, aldehydes, and alkynes react in a multicomponent fashion to form quinolines directly. mdpi.com
Lewis Base Catalysis : N-Heterocyclic Carbenes (NHCs) have been used to catalyze the synthesis of substituted quinolines from 2-aminobenzyl alcohols and ketones. The NHC is proposed to assist in a tandem proton and hydride transfer, facilitating the key aldol addition and cyclization steps. mdpi.com Phosphines have also been employed to activate alkynes in a base-catalyzed mechanism for quinoline synthesis. mdpi.com
Oxidative Annulation : In some cases, quinoline synthesis can be achieved through oxidative C-H transformations without a metal catalyst. For example, the use of an additive like CH₃SO₃H under air can facilitate the synthesis of quinolines from anilines, acetophenones, and DMSO, where DMSO acts as a carbon source. mdpi.com
These metal-free strategies offer environmentally friendly and efficient pathways to a wide array of medicinally valuable quinoline structures. nih.gov
Functionalization Strategies of the Quinoline Core
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the quinoline core towards substitution reactions is dictated by the electronic properties of its two fused rings: the electron-rich benzene (B151609) ring (carbocycle) and the electron-deficient pyridine (B92270) ring (heterocycle). imperial.ac.ukgcwgandhinagar.com
Electrophilic Aromatic Substitution (SₑAr) Electrophilic attacks occur preferentially on the benzene ring, which has a higher electron density compared to the pyridine ring. gcwgandhinagar.comquimicaorganica.org The nitrogen atom in the pyridine ring withdraws electron density, deactivating it towards electrophiles. uoanbar.edu.iq Substitution typically happens at the C5 and C8 positions. imperial.ac.ukquimicaorganica.orguop.edu.pk This regioselectivity is explained by the superior stability of the Wheland intermediate (the cationic intermediate formed during the reaction), which avoids disruption of the aromaticity of the pyridine ring. quimicaorganica.orgreddit.com Common electrophilic substitution reactions include:
Nitration : Reaction with fuming nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk
Sulfonation : Heating with fuming sulfuric acid gives quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. gcwgandhinagar.comuop.edu.pk
Nucleophilic Aromatic Substitution (SₙAr) Conversely, nucleophilic substitutions occur on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. gcwgandhinagar.comquimicaorganica.orgslideshare.net The reaction proceeds via a stable Meisenheimer-type intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. quimicaorganica.org Halogenated quinolines, particularly those with a halogen at C2 or C4, are excellent substrates for SₙAr, reacting with a variety of nucleophiles. quimicaorganica.orgmdpi.com If the C2 position is occupied, nucleophilic attack is favored at the C4 position. slideshare.net A well-known example is the Chichibabin reaction, where quinoline reacts with sodium amide (NaNH₂) to form 2-aminoquinoline. uop.edu.pk Vicarious Nucleophilic Substitution (VNS) of hydrogen is another powerful method for introducing substituents, such as amino groups, onto the electron-deficient rings of nitroquinolines. nih.gov
C-H Activation and Directed Metalation (Deprotometallation) Approaches
Modern synthetic chemistry has increasingly turned to C-H activation and directed metalation as highly efficient and regioselective methods for functionalizing the quinoline core, offering advantages in atom and step economy. nih.gov
C-H Activation Transition metal-catalyzed C-H activation involves the cleavage of a C-H bond and its replacement with a new functional group. The inherent nitrogen atom in the quinoline ring can act as a chelating directing group, guiding the catalyst to activate specific C-H bonds. nih.govsemanticscholar.org This has been extensively demonstrated with 8-methylquinolines, where the nitrogen atom facilitates the formation of cyclometallated complexes with metals like palladium, ruthenium, and rhodium, leading to selective functionalization of the C(sp³)–H bonds of the methyl group. researchgate.netnih.govsemanticscholar.org C(sp²)–H bonds on both the heterocyclic and carbocyclic rings can also be targeted. For example, Rh(III) catalysts can direct alkylation to the C8 position of quinoline N-oxides, while other rhodium systems selectively activate the C2 or C4 positions. acs.orgmdpi.com
Directed Metalation (Deprotometallation) Directed ortho Metalation (DoM) is a powerful strategy that utilizes a Directed Metalation Group (DMG) to control the regioselectivity of lithiation. wikipedia.org A DMG is a functional group containing a heteroatom that can coordinate to a strong organolithium base (e.g., n-BuLi, s-BuLi). baranlab.org This coordination brings the base into proximity with an adjacent ortho-proton, facilitating its removal (deprotonation) to form a highly reactive aryllithium intermediate. wikipedia.orgnih.gov This intermediate can then be trapped with a wide variety of electrophiles to install a new substituent exclusively at the ortho position. nih.gov While the quinoline nitrogen itself can direct metalation, its effectiveness can be limited. Therefore, stronger DMGs are often installed on the quinoline scaffold to achieve high regioselectivity. The aryl O-carbamate group is one of the most powerful DMGs used in this context. nih.gov The choice of base, solvent, and temperature is crucial to suppress competing side reactions like nucleophilic addition. imperial.ac.uk This method has been successfully applied to functionalize various positions on the quinoline ring that are not easily accessible through other means. acs.orgresearchgate.net
Oxidative and Reductive Transformations leading to Quinone and Tetrahydroquinoline Derivatives
Oxidative Transformations The oxidation of the quinoline scaffold can lead to several important classes of derivatives, depending on the oxidant and reaction conditions. biosynce.com
Quinoline N-oxides : Reaction with peroxycarboxylic acids (e.g., m-CPBA) results in the oxidation of the ring nitrogen to form a quinoline N-oxide. gcwgandhinagar.combiosynce.com The N-oxide group is a valuable synthetic handle, as it can activate the C2 and C4 positions for nucleophilic attack and can also serve as a directing group for C-H functionalization. acs.org
Quinolinic Acid : Vigorous oxidation with agents like potassium permanganate (B83412) can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. gcwgandhinagar.comwikipedia.org
Quinoline-quinones : While less common, oxidation can also result in the formation of quinone-like compounds, which possess a conjugated system of carbonyl groups. biosynce.com These transformations often require specific oxidizing agents and may involve the oxidation of carbon-carbon double bonds within the ring system. biosynce.com The dehydrogenation of tetrahydroquinolines to aromatic quinolines is a common oxidative process, often achieved using quinone-based oxidants like DDQ or catalyzed by transition metals in the presence of an oxidant like molecular oxygen. nih.govorganic-chemistry.org
Reductive Transformations The reduction of the quinoline ring system typically occurs at the more electron-deficient pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. tandfonline.com Tetrahydroquinolines are prevalent structural motifs in many bioactive molecules and are valuable synthetic intermediates. A variety of methods have been developed for this transformation:
Catalytic Hydrogenation : This is a straightforward method for quinoline reduction, often employing transition metal catalysts.
Boron-Based Reagents : Iodine-catalyzed reduction with pinacolborane (HBpin) offers a mild and efficient route to tetrahydroquinolines. rsc.org Similarly, the combination of NaCNBH₃ and BF₃·OEt₂ or zinc borohydride (B1222165) (Zn(BH₄)₂) provides a regioselective reduction of the heterocyclic ring. tandfonline.com
Hydrosilanes : In the presence of a boron catalyst like B(C₆F₅)₃, hydrosilanes can effectively reduce quinolines in a metal-free manner. The mechanism involves a 1,4-addition of the hydrosilane followed by hydrogenation. organic-chemistry.org
One-Pot Tandem Reactions : Arylboronic acids can catalyze a one-pot tandem reduction of quinolines with a Hantzsch ester, followed by reductive alkylation with an aldehyde to directly synthesize N-alkyl tetrahydroquinolines. acs.org
| Transformation | Reagent(s) | Product Class |
| Oxidation | Peroxycarboxylic acids | Quinoline N-oxide |
| Oxidation | Potassium permanganate | Quinolinic acid |
| Reduction | I₂ / HBpin | 1,2,3,4-Tetrahydroquinoline |
| Reduction | B(C₆F₅)₃ / Hydrosilane | 1,2,3,4-Tetrahydroquinoline |
| Reduction | Arylboronic acid / Hantzsch ester / Aldehyde | N-Alkyl-1,2,3,4-tetrahydroquinoline |
Synthesis of Structural Analogues and Key Intermediates
The synthesis of structural analogues and key intermediates of this compound is crucial for developing new compounds with potential applications in medicinal chemistry and materials science. The strategic construction of substituted quinolines often relies on multi-step sequences starting from readily available materials.
A prime example is the efficient two-step synthesis of 7-methyl-8-nitroquinoline, a key intermediate, starting from m-toluidine. brieflands.com
Skraup Synthesis : The first step involves the Skraup reaction, where m-toluidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate). This reaction produces a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio. The reaction proceeds through the formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to the aromatic quinoline. brieflands.com
Regioselective Nitration : The mixture of methylquinoline isomers is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. Remarkably, this step proceeds with high selectivity, yielding 7-methyl-8-nitroquinoline as the sole product in excellent yield. The methyl group at C7 and the quinoline nitrogen direct the incoming nitro group to the C8 position. brieflands.com
This 7-methyl-8-nitroquinoline can then be readily converted to other analogues. For example, reduction of the nitro group would yield 7-methylquinolin-8-amine, a structural isomer of the target compound.
The synthesis of other analogues often involves the functionalization of a pre-formed quinoline ring. For instance, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and subsequently reacted with various nucleophiles to displace the chloro group, providing access to 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.com Similarly, the development of synthetic routes using mixed lithium-magnesium reagents allows for the introduction of functional groups at various positions on the quinoline core, enabling the construction of diverse analogues. durham.ac.uk The Pomeranz–Fritsch–Bobbitt cyclization is another classical method used to construct the core of related tetrahydroisoquinoline analogues, which can serve as important structural comparisons. nih.gov
Preparation of N-Methylated and Other Substituted Aminoquinoline Derivatives
The amino group at the C6 position of 7-methylquinoline serves as a versatile handle for the synthesis of a wide array of derivatives. N-alkylation, particularly N-methylation, and the introduction of other substituents are common strategies to modify the compound's properties.
N-Methylation: The synthesis of N-methylated amines can be achieved through various methods. A common industrial approach involves the reaction of an amine with a methylating agent like dimethyl carbonate (DMC), which is considered a greener alternative to traditional reagents such as methyl halides. asianpubs.org Another method involves the reductive amination of a ketone or aldehyde with methylamine, often catalyzed by enzymes for stereoselectivity. nih.gov For instance, N-methylmorpholine can be synthesized from morpholine (B109124) and dimethyl carbonate, achieving high yields under optimized conditions. asianpubs.org While not specific to this compound, these general principles of N-methylation are applicable. A three-step process for N-methylation of secondary amines involves forming imine intermediates, followed by hydrogenation and subsequent N-methylation. uqtr.ca
Other N-Substituted Derivatives: Beyond simple alkylation, the amino group can be functionalized in numerous ways. Palladium-catalyzed aminocarbonylation of haloquinolines with various amine nucleophiles provides an efficient route to quinoline-6-carboxamides. nih.gov The reaction conditions can be tuned to favor the formation of either amides or ketoamides. For example, using a XantPhos ligand under atmospheric pressure of carbon monoxide leads to the selective synthesis of carboxamides. nih.gov Furthermore, tandem one-pot methods, such as those involving a Smiles rearrangement, have been used to synthesize substituted aminoquinoline derivatives. researchgate.net
The following table summarizes general methods applicable to the N-substitution of aminoquinolines.
| Reaction Type | Reagents/Catalysts | Product Type | Key Features |
| N-Methylation | Dimethyl Carbonate (DMC) | N-Methylated Amine | Green methylating agent, avoids toxic methyl halides. asianpubs.org |
| Reductive Amination | Ketone/Aldehyde, Methylamine, Enzyme catalyst | Chiral N-Methylated Amine | High stereoselectivity. nih.gov |
| Aminocarbonylation | Haloquinoline, Amine, CO, Pd(OAc)₂/Ligand | Quinoline Carboxamide | Conditions can be tuned for selectivity. nih.gov |
| Smiles Rearrangement | - | (Substituted-amino)ethan-1-ol | One-pot, three-step C-N coupling. researchgate.net |
Routes to Quinolinecarbaldehydes and Schiff Base Formation
The conversion of this compound into aldehydes or its use in the formation of Schiff bases opens up further avenues for creating complex derivatives with diverse applications.
Quinolinecarbaldehydes: The synthesis of quinolinecarbaldehydes can be achieved through various formylation reactions. Classical methods such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are employed to introduce a carbonyl group onto the quinoline ring, with selectivity often depending on the existing substituents. nih.gov For example, the Vilsmeier-Haack and Duff reactions have been used for the double formylation of hydroxy- and amino-substituted quinolines. nih.gov These aldehydes are valuable intermediates for further modifications.
Schiff Base Formation: Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine, such as this compound, with an aldehyde or a ketone. iosrjournals.orgekb.eg This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. iosrjournals.orgyoutube.com The reaction is versatile, allowing for the combination of various aminoquinolines with a wide range of aromatic and aliphatic aldehydes. bepls.com For instance, 6-amino-2-methylquinolin-4-ol has been reacted with salicylaldehyde (B1680747) in boiling ethanol (B145695) to yield the corresponding Schiff base. nih.gov Similarly, quinolin-7-amine has been condensed with various aromatic aldehydes in aqueous ethanol to produce a series of Schiff base ligands. bepls.com
A general scheme for Schiff base formation is presented below:
R-CHO + H₂N-Quinoline → R-CH=N-Quinoline + H₂O
This reaction is fundamental in coordination chemistry for creating ligands capable of forming stable complexes with various metal ions. bepls.com
Amide and Imide Derivatives
The primary amino group of this compound is a key functional group for the synthesis of amide and imide derivatives, which are prevalent scaffolds in medicinal chemistry.
Amide Synthesis: Amides are commonly prepared by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride, anhydride (B1165640), or ester. ajchem-a.com A widely used laboratory method involves coupling the amine directly with a carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com This method is efficient, often proceeds at room temperature, and is effective even with sterically hindered substrates. ajchem-a.com Another approach is palladium-catalyzed aminocarbonylation, where a halo-precursor of the quinoline is reacted with an amine under a carbon monoxide atmosphere to form the corresponding amide. nih.gov For example, various quinoline-6-carboxamide (B1312354) derivatives have been synthesized from 6-iodoquinoline. nih.gov
Imide Synthesis: Imide derivatives are typically synthesized by the reaction of a primary amine with a cyclic anhydride or a dicarboxylic acid. For instance, reacting 6-amino-2-methylquinolin-4-ol with phthalic anhydride in a dioxane-acetic acid mixture under reflux conditions yields the corresponding 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione. nih.gov When reacting amines with dicarboxylic acids, cyclization to the imide can be promoted by heating in solvents like acetic acid, sometimes in the presence of a base like pyridine to facilitate the reaction, especially with weakly nucleophilic amines. researchgate.net One-pot methods involving the use of reagents like thionyl chloride can also produce imides in good yields. researchgate.net
The table below highlights common synthetic routes to amide and imide derivatives.
| Derivative | Reactants | Reagents/Conditions | Product Example |
| Amide | Amine, Carboxylic Acid | DCC, DMAP | N-Aryl Benzamide ajchem-a.com |
| Amide | Halo-Aromatic, Amine | Pd(OAc)₂, Ligand, CO | Quinoline-6-carboxamide nih.gov |
| Imide | Amine, Cyclic Anhydride | Reflux in Dioxane/Acetic Acid | Phthalimide derivative nih.gov |
| Imide | Amine, Dicarboxylic Acid | Acetic Acid/Pyridine or Thionyl Chloride | Phenylcycloalkane Imide researchgate.net |
Regioselective Nitration and Subsequent Reductions for Aminoquinolines
The synthesis of this compound often starts from the more readily available 7-methylquinoline. A key synthetic sequence involves the regioselective nitration of the quinoline ring, followed by the reduction of the resulting nitro group to the desired amine.
The direct synthesis of the quinoline core can be accomplished through various named reactions like the Skraup or Doebner-von Miller syntheses. brieflands.comjptcp.com Using m-toluidine in a Skraup synthesis, for example, produces a mixture of 7-methylquinoline and 5-methylquinoline. brieflands.com
Regioselective Nitration: The position of electrophilic substitution, such as nitration, on the quinoline ring is directed by the existing substituents and the reaction conditions. Nitration of 7-methylquinoline with a mixture of nitric acid and sulfuric acid can selectively yield 7-methyl-8-nitroquinoline. brieflands.com However, achieving nitration at the C6 position requires careful control of reagents and conditions to overcome the directing effects of the methyl group and the quinoline nitrogen. The nitration of N-protected tetrahydroquinolines has been studied to control regioselectivity, where different protecting groups can direct the nitro group to various positions. researchgate.net While direct nitration of 7-methylquinoline to 6-nitro-7-methylquinoline is challenging, this intermediate is the direct precursor to the target amine.
Reduction of Nitroquinolines: Once the nitro group is in the desired position, it can be efficiently reduced to the primary amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid. researchgate.net This method is well-established for the reduction of nitroarenes, including nitroquinolines, and is known to proceed without affecting other reducible groups like halogens on the ring. researchgate.net Another method involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
Quinoline Synthesis: e.g., Skraup synthesis from m-toluidine to yield 7-methylquinoline. brieflands.com
Nitration: Introduction of a nitro group onto the quinoline ring (e.g., at the C6 position).
Reduction: Conversion of the nitro group to an amino group using reagents like SnCl₂/HCl to yield this compound. researchgate.net
Spiro and Fused Polycyclic Quinoline Systems
This compound can serve as a building block for the construction of more complex molecular architectures, including spirocyclic and fused polycyclic systems. These structures are of interest in medicinal chemistry due to their rigid, three-dimensional shapes.
Spiro Systems: Spiro compounds contain two rings connected by a single common atom. The synthesis of novel spiro-tetrahydroquinoline derivatives has been reported through highly diastereoselective one-pot reactions. mdpi.com One plausible mechanism involves an initial aza-Michael addition of an amine to an activated alkene, followed by an intramolecular Michael addition to form the spirocyclic core. mdpi.com While not starting directly from this compound, these methodologies demonstrate how the quinoline scaffold can be incorporated into spiro systems. For instance, spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] have been synthesized via a one-pot cyclocondensation reaction involving 2-aminobenzonitriles and spirochromanones. researchgate.net
Fused Polycyclic Systems: Fused systems involve two or more rings sharing two or more atoms. Various strategies exist for constructing fused tetracyclic quinoline derivatives. nih.gov For example, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, can be used to build indenoisoquinoline systems. nih.gov Another approach involves the intramolecular Friedel-Crafts reaction of N-acyliminium ion intermediates to form isoindolo[2,1-a]quinolin-11-ones. nih.gov The construction of 6H-indolo[2,3-b]quinolines can be achieved through a one-pot reaction of indole-3-carboxyaldehyde with aryl amines. nih.gov These examples illustrate the versatility of the quinoline core in synthesizing complex, fused heterocyclic systems that are often explored for their biological activities.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through various NMR experiments, it is possible to map the carbon and proton framework of 7-Methylquinolin-6-amine, confirm the connectivity of atoms, and quantify the sample's purity.
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shifts (δ), reported in parts per million (ppm), are highly sensitive to the electronic effects of neighboring atoms and functional groups.
For this compound, the electron-donating primary amine (-NH₂) at the C-6 position and the weakly activating methyl (-CH₃) group at the C-7 position significantly influence the chemical shifts of the aromatic protons and carbons. The amino group is expected to cause an upfield shift (to lower ppm values) for the ortho and para carbons and their attached protons, while the heterocyclic nitrogen atom causes a downfield shift for adjacent atoms.
Predicted ¹H NMR Spectral Data for this compound
The following table outlines the predicted chemical shifts and multiplicities for the protons. The assignments are based on known substituent effects in quinoline (B57606) systems. uncw.edu
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.6 - 8.8 | Doublet of doublets (dd) | J ≈ 4.2, 1.7 |
| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 8.2, 4.2 |
| H-4 | 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.2, 1.7 |
| H-5 | 7.6 - 7.8 | Singlet | - |
| H-8 | 7.8 - 8.0 | Singlet | - |
| -NH₂ | 3.5 - 4.5 | Broad singlet | - |
| -CH₃ | 2.3 - 2.5 | Singlet | - |
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are influenced by hybridization and the electronegativity of attached groups. researchgate.netmdpi.comlibretexts.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 120 - 124 |
| C-4 | 134 - 138 |
| C-4a | 145 - 148 |
| C-5 | 122 - 126 |
| C-6 | 140 - 144 |
| C-7 | 125 - 129 |
| C-8 | 115 - 119 |
| C-8a | 127 - 131 |
| -CH₃ | 15 - 20 |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of all signals, especially for complex structures.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-2, H-3, and H-4, confirming the spin system of the pyridine (B92270) ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~18 ppm, confirming the methyl group's assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:
The methyl protons (~2.4 ppm) correlating to C-6, C-7, and C-8.
The H-5 proton (~7.7 ppm) correlating to C-4, C-6, and C-8a.
The H-8 proton (~7.9 ppm) correlating to C-6, C-7, and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. It is useful for confirming stereochemistry and conformation. In this case, NOESY could show a correlation between the methyl protons and the H-8 proton, confirming their spatial proximity.
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of nitrogen atoms. This compound has two distinct nitrogen atoms: the sp²-hybridized ring nitrogen (N-1) and the sp²-hybridized exocyclic amino nitrogen (-NH₂). The chemical shift of the quinoline ring nitrogen is significantly affected by the lone pair's electronic environment. rsc.org The amino nitrogen's chemical shift would provide information about its hybridization and potential involvement in hydrogen bonding. researchgate.net Based on studies of related quinoline derivatives, the ring nitrogen would be expected to resonate at a significantly different chemical shift compared to the primary amine nitrogen. researchgate.net
Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk
The purity of a this compound sample can be determined by weighing a precise amount of the sample and a high-purity internal standard (e.g., maleic anhydride (B1165640), dimethyl sulfone) into an NMR tube. acs.org By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the purity can be calculated using the following formula: ox.ac.uk
Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
I = Integral area of the signal
N = Number of protons generating the signal
M = Molecular weight
m = mass of the compound
P = Purity of the standard
x = Analyte (this compound)
std = Internal Standard
For accurate quantification, experimental parameters must be carefully controlled, particularly ensuring a sufficient relaxation delay (at least 7 times the longest T₁ relaxation time) to allow for complete magnetization recovery between pulses. enfsi.eu This technique can also be adapted to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time. youtube.com
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Hydrogen Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would exhibit characteristic bands confirming its key structural features.
Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methyl Group (-CH₃) |
| 1650 - 1550 | C=C and C=N Ring Stretching | Quinoline Ring |
| 1640 - 1560 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1500 - 1400 | C=C Ring Stretching | Aromatic Ring |
| 900 - 670 | C-H Out-of-plane Bending | Aromatic Ring |
The N-H stretching region is particularly informative. A primary amine typically shows two bands corresponding to asymmetric and symmetric stretching vibrations. instanano.com The position and shape of these bands can be influenced by hydrogen bonding; intermolecular hydrogen bonding tends to broaden the peaks and shift them to lower wavenumbers. rsc.org
Computational and Theoretical Studies
Solvation Models and Solvent Impact Analysis on Molecular Properties
Without source data from dedicated computational studies on 7-Methylquinolin-6-amine, generating a scientifically accurate article that adheres to the strict constraints of the provided outline is not feasible.
As of the current date, a thorough review of scientific literature reveals a notable absence of specific studies focused on the intermolecular interaction energy calculations within the crystal structure of this compound. While computational and theoretical studies are common for quinoline (B57606) derivatives, research detailing the precise energetic contributions of intermolecular forces—such as hydrogen bonding, van der Waals forces, and π-π stacking—specifically for the crystalline form of this compound has not been published.
General methodologies for such investigations on related molecular crystals often involve sophisticated computational techniques. dntb.gov.uaresearchgate.net These approaches are crucial for understanding the packing arrangements and the stability of crystal lattices.
Methods frequently employed for calculating intermolecular interaction energies in molecular crystals include:
Symmetry-Adapted Perturbation Theory (SAPT): This method provides a detailed decomposition of the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. dntb.gov.ua
Density Functional Theory (DFT) with dispersion corrections (DFT-D): Standard DFT methods often fail to adequately describe the long-range electron correlation that gives rise to dispersion forces. Empirical corrections are therefore added to account for these vital interactions in molecular crystals.
Pixel-based Methods (CrystalExplorer): This approach calculates interaction energies between pairs of molecules in a crystal lattice based on pre-computed wave functions. It allows for the visualization of interaction topologies and provides a breakdown of electrostatic, polarization, dispersion, and exchange-repulsion energy components.
These computational tools are instrumental in crystal engineering and materials science, offering insights into the relationships between molecular structure and macroscopic properties. However, the application of these specific techniques to produce detailed energy calculations and data tables for this compound is not documented in available research. Therefore, a quantitative analysis, including data tables of interaction energies for specific molecular pairs within the this compound crystal, cannot be provided at this time.
Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical
Building Blocks for Complex Molecular Architectures
7-Methylquinolin-6-amine serves as a valuable building block in organic synthesis, providing a rigid scaffold that can be elaborated into more complex molecular structures. The presence of a reactive primary amine at the 6-position and a nucleophilic nitrogen within the quinoline (B57606) ring allows for sequential and site-selective modifications. The methyl group at the 7-position can also be functionalized, further expanding its synthetic utility.
Researchers utilize quinoline derivatives as key starting materials for constructing larger, more intricate molecules. For instance, the synthesis of 7-methyl-8-nitroquinoline (B1293703) has been reported as a crucial step in developing other corresponding quinoline derivatives. brieflands.com This highlights a common strategy where an accessible derivative like an amine or nitro compound acts as a versatile intermediate. brieflands.com The amino group of this compound can readily undergo reactions such as diazotization, acylation, and alkylation, enabling its integration into a wide array of molecular frameworks. These transformations are fundamental for creating novel compounds intended for various materials science applications. The quinoline core itself provides a flat, aromatic structure that is often desirable in the design of functional materials.
Ligands in Coordination Chemistry and Catalysis
The structure of this compound is well-suited for its function as a ligand in coordination chemistry. It possesses two potential coordination sites: the lone pair of electrons on the endocyclic quinoline nitrogen and the exocyclic primary amino group. This allows it to act as a bidentate or monodentate ligand, binding to metal centers to form stable complexes. chemscene.com
Amine ligands are crucial in transition metal catalysis because they can modulate the electronic properties and coordination environment of the metal center, which in turn influences the efficiency, selectivity, and stability of the catalytic reaction. chemscene.com Structurally related chiral 8-amino-tetrahydroquinoline derivatives have been successfully employed as ligands in metal-catalyzed asymmetric transfer hydrogenation, demonstrating the potential of the amino-quinoline scaffold in creating effective catalysts. nih.gov The electronic properties of the this compound ligand can be tuned by the interplay between the electron-donating amino group and the π-system of the quinoline ring, making it an attractive candidate for the development of novel catalysts for a range of organic transformations.
| Coordination Mode | Description | Potential Application |
|---|---|---|
| Monodentate | Coordination through either the quinoline nitrogen or the amino nitrogen. | Formation of simple metal complexes. |
| Bidentate Chelating | Coordination to a single metal center via both nitrogen atoms, forming a stable chelate ring. | Asymmetric catalysis, stabilizing specific metal oxidation states. |
| Bridging | Linking two or more metal centers, with each nitrogen atom coordinating to a different metal. | Formation of coordination polymers and metal-organic frameworks (MOFs). |
Precursors for Dyes, Pigments, and Specialty Chemicals
The chromophoric quinoline system, combined with the auxochromic amino group, makes this compound a promising precursor for the synthesis of dyes, pigments, and other specialty chemicals. The interaction between the electron-donating amino group and the electron-accepting quinoline ring can lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This property is fundamental to the design of organic dyes and fluorescent molecules.
Studies on other 7-aminoquinoline (B1265446) derivatives have shown that they exhibit strong absorption in the near-UV to blue light region, with emission colors that are highly sensitive to solvent polarity. nih.gov This solvatochromism, where the absorption and emission wavelengths shift with the polarity of the medium, is a hallmark of molecules with significant ICT character. nih.gov By chemically modifying the amino group or the quinoline ring of this compound, it is possible to tune these photophysical properties to create a range of colors and fluorescent probes for specific applications in materials science, such as in sensors or imaging agents. The general utility of quinoline derivatives in the paint industry further supports their role as foundational structures for pigments. brieflands.com
Development of Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. This compound possesses the necessary functional groups to participate in the formation of such assemblies. The primary amine group is an excellent hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor.
These hydrogen bonding capabilities, coupled with the potential for π-π stacking interactions between the aromatic quinoline rings, allow for the construction of ordered one-, two-, or three-dimensional networks. The design of coordination complexes with related amine-containing ligands has demonstrated that subtle changes in ligand structure can dictate the weak interactions and control the resulting supramolecular architecture. worktribe.com By carefully selecting co-formers or metal ions, this compound can be directed to self-assemble into complex structures like liquid crystals, gels, or crystalline coordination polymers, which are materials of interest for electronics, gas storage, and sensing.
Applications in Polymer Chemistry and Non-Isocyanate Polyurethanes
The primary amine functionality of this compound makes it a candidate for applications in polymer chemistry. Specifically, it can be used in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered a safer and more environmentally friendly alternative to traditional polyurethanes. researchgate.netbham.ac.uk The most common route to NIPUs involves the reaction of a cyclic carbonate with an amine, which results in the formation of a polyhydroxyurethane (PHU). researchgate.netnih.gov
As a monoamine, this compound would primarily function as a chain-end modifier or a branching agent in polymerization reactions. When incorporated into a polymer backbone, the bulky and rigid quinoline group can significantly impact the material's properties. It can enhance thermal stability, alter solubility, and introduce photophysical properties (like fluorescence) into the final polymer. While it cannot form a linear polymer on its own, it can be used to control molecular weight or to append functional quinoline units onto the termini of polymer chains, thereby creating specialized materials for coatings, adhesives, or advanced composites.
| Role | Mechanism | Effect on Polymer Properties |
|---|---|---|
| Chain-End Modifier | Reacts with a cyclic carbonate at the end of a growing polymer chain, terminating further polymerization. | Controls molecular weight; introduces a functional quinoline end-group. |
| Pendant Group (Post-Modification) | Grafted onto a pre-formed polymer backbone containing reactive sites. | Adds thermal stability, rigidity, and potential fluorescence to the material. |
Advanced Analytical Method Development for Research Purposes
Development and Validation of Chromatographic Methods (HPLC, GC-MS, UPLC) for Purity and Quantitative Analysis
Chromatography is a cornerstone of pharmaceutical analysis, providing the high resolving power necessary to separate a target analyte from impurities and degradation products. unirioja.es The development of validated chromatographic methods for 7-Methylquinolin-6-amine is essential for its quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. ijirt.org A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for quinoline (B57606) derivatives. Development would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions to achieve optimal separation. A hypothetical method might utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, with UV detection at a wavelength determined by the compound's chromophore.
Method validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.govjru-b.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijirt.orgnih.gov
Table 1: Illustrative HPLC Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity (R²) | Correlation coefficient ≥ 0.999 | 0.9997 |
| Range | e.g., 2-15 µg/mL | 2-15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability RSD ≤ 2.0% | 0.85% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.006 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.02 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is often preferred for compounds like aromatic amines, GC-MS can be a powerful tool, particularly for identifying volatile impurities. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing and poor reproducibility. vt.edu This is often overcome by derivatization to create a less polar, more volatile analyte. vt.edu For this compound, derivatization of the primary amine group (e.g., through acylation) could be employed. The method would be optimized for inlet temperature, temperature programming, and carrier gas flow rate to achieve good chromatographic separation. bre.com The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. For instance, GC-MS has been effectively used to analyze the related compounds 7-methylquinoline (B44030) and 5-methylquinoline (B1294701). brieflands.comresearchgate.net
Table 2: Predicted Key Mass Fragments for this compound (Under Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 158 | Molecular Ion [M]⁺ |
| 143 | Loss of -NH₂ group |
| 142 | Loss of -CH₃ group |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles to achieve faster, more efficient, and higher-resolution separations. nih.govjapsonline.com A UPLC method for this compound would offer considerable advantages, including reduced analysis time and lower solvent consumption, making it ideal for high-throughput screening and quality control. japsonline.comresearchgate.net The principles of method development are similar to HPLC, but parameters are optimized for the UPLC system's lower dispersion and higher backpressure capabilities. japsonline.com Validation would follow the same ICH guidelines as for HPLC. japsonline.comnih.gov
Table 3: Comparative Performance of Hypothetical HPLC vs. UPLC Methods
| Parameter | HPLC Method | UPLC Method |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 15 minutes | 3 minutes |
| Solvent Consumption per Run | ~15 mL | ~1.2 mL |
| Peak Resolution | Good | Excellent |
Implementation of NMR-based Methods for Quality Control and Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation and quality assessment of organic molecules. mdpi.com For this compound, both ¹H and ¹³C NMR would be used to confirm its identity and structure by analyzing chemical shifts, coupling constants, and signal integrations. mdpi.com
Beyond simple identification, NMR is highly effective for quality control and impurity profiling. The high resolution of modern NMR spectrometers allows for the detection and quantification of process-related impurities and residual solvents, often without the need for reference standards for each impurity. Quantitative NMR (qNMR) can be used to determine the absolute purity of this compound by integrating its signals against those of a certified internal standard of known concentration.
Table 4: Hypothetical ¹H NMR Data for Quality Control of this compound
| Compound | Functional Group/Position | Hypothetical Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | H-2 | 8.65 (dd) |
| H-4 | 7.20 (d) | |
| H-5 | 7.80 (s) | |
| H-8 | 7.35 (s) | |
| -NH₂ | 4.50 (br s) | |
| -CH₃ | 2.45 (s) |
| Impurity: 7-Methylquinolin | H-6 | 7.50 (d) |
Real-time Monitoring of Reactions using In-situ Spectroscopy (FT-IR, Raman)
Understanding reaction kinetics and mechanisms is critical for process optimization and control. In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sampling, providing immediate insight into the consumption of reactants and the formation of products and intermediates. irdg.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy can track the progress of the synthesis of this compound by monitoring the characteristic vibrational frequencies of key functional groups. For example, in a synthesis involving the reduction of a nitro group to an amine, one could observe the disappearance of the asymmetric and symmetric stretching bands of the nitro group (e.g., ~1530 cm⁻¹ and ~1350 cm⁻¹) and the simultaneous appearance of the N-H stretching bands of the primary amine (e.g., ~3300-3500 cm⁻¹). mdpi.comirdg.org
Table 5: Key FT-IR Frequencies for Monitoring Synthesis of this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 |
| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | ~3300-3500 |
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to FT-IR. nih.gov It is particularly advantageous for monitoring reactions in aqueous media, as the Raman signal for water is typically weak. ondavia.com Raman is sensitive to non-polar bonds and symmetric vibrations, making it well-suited for observing changes in the quinoline ring structure's C=C and C=N bonds during a reaction. libretexts.org The technique can provide detailed information on molecular structure and conformation. nih.govnih.gov
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control based on sound science and quality risk management. etflin.comresearchgate.net When applied to analytical methods (Analytical QbD or AQbD), this approach ensures the development of robust and reliable methods that meet their intended performance requirements throughout their lifecycle. nih.govresearchgate.net
The AQbD process for an HPLC method for this compound would involve several key steps: semanticscholar.org
Define the Analytical Target Profile (ATP): This involves defining the goals of the method, such as the required accuracy, precision, and sensitivity for quantifying this compound and its key impurities. etflin.com
Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing), while CMPs are the variables that can affect them (e.g., mobile phase pH, column temperature, flow rate).
Conduct Risk Assessment: Tools like an Ishikawa (fishbone) diagram are used to identify and rank parameters that could potentially impact the method's performance.
Establish a Method Operable Design Region (MODR): Using Design of Experiments (DoE), the relationships between CMPs and CMAs are systematically studied to define a multidimensional space within which the method consistently meets its objectives. Operating within the MODR provides flexibility without requiring re-validation. researchgate.net
Define a Control Strategy: This involves setting procedural controls and system suitability tests to ensure the method remains in a state of control during routine use.
Table 6: Application of QbD Principles to HPLC Method Development for this compound
| QbD Step | Description | Example |
|---|---|---|
| Analytical Target Profile (ATP) | Define the method's purpose. | To accurately quantify this compound (95-105%) and detect impurities at the 0.05% level. |
| Critical Method Attributes (CMAs) | Define method performance requirements. | Resolution > 2.0 between the main peak and closest impurity; Tailing factor < 1.5. |
| Critical Method Parameters (CMPs) | Identify variables affecting CMAs. | Mobile phase % Acetonitrile, Buffer pH, Column Temperature. |
| Risk Assessment | Evaluate the impact of CMPs on CMAs. | pH of the mobile phase is identified as a high-risk factor for peak shape and resolution. |
| Design of Experiments (DoE) | Systematically study the effects of CMPs. | A full factorial or central composite design is used to map the relationship between pH, % Acetonitrile, and resolution. |
| Method Operable Design Region (MODR) | Define the robust operating space. | pH 3.0-3.5; % Acetonitrile 45-50%; Temperature 35-45°C. |
| Control Strategy | Ensure ongoing performance. | System suitability test: Inject standard solution; resolution must be > 2.0. |
Q & A
Q. Table 1. Key Spectral Data for this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS ([M+H]+) |
|---|---|---|---|
| Compound 1 | 8.14 (d, J=7.2 Hz) | 156.1 (C=O) | 385.1919 |
| Compound 2 | 8.17 (d, J=7.2 Hz) | 140.6 (CF₃) | 439.1626 |
| Compound 7 | 7.63 (dt, J=7.8 Hz) | 157.3 (Cl-F) | 423.1272 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
